methyl 3-(hydroxymethyl)thiophene-2-carboxylate methyl 3-(hydroxymethyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 452979-16-7
VCID: VC4628028
InChI: InChI=1S/C7H8O3S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3,8H,4H2,1H3
SMILES: COC(=O)C1=C(C=CS1)CO
Molecular Formula: C7H8O3S
Molecular Weight: 172.2

methyl 3-(hydroxymethyl)thiophene-2-carboxylate

CAS No.: 452979-16-7

Cat. No.: VC4628028

Molecular Formula: C7H8O3S

Molecular Weight: 172.2

* For research use only. Not for human or veterinary use.

methyl 3-(hydroxymethyl)thiophene-2-carboxylate - 452979-16-7

Specification

CAS No. 452979-16-7
Molecular Formula C7H8O3S
Molecular Weight 172.2
IUPAC Name methyl 3-(hydroxymethyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C7H8O3S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3,8H,4H2,1H3
Standard InChI Key NFEVEDLQVJSKCA-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (Fig. 1) features a thiophene core with two functional groups: a hydroxymethyl (-CH₂OH) moiety at position 3 and a methyl ester (-COOCH₃) at position 2. Key structural parameters include:

Table 1: Molecular descriptors

PropertyValueSource
Molecular formulaC₇H₈O₃S
Molecular weight172.18 g/mol
SMILESCOC(=O)C1=C(C=CS1)CO
InChIKeyNFEVEDLQVJSKCA-UHFFFAOYSA-N

The planar thiophene ring facilitates π-π interactions, while the hydroxymethyl group introduces polarity, enhancing solubility in protic solvents .

Spectroscopic Profiles

Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, suggest distinct conformational behaviors:

Table 2: Predicted CCS values

Adductm/zCCS (Ų)
[M+H]⁺173.02669135.5
[M+Na]⁺195.00863145.2
[M-H]⁻171.01213135.7

These values indicate that sodium adducts exhibit larger CCS due to increased molecular surface area .

Synthetic Methodologies

Direct Synthesis Approaches

While no explicit protocols for this compound are documented, analogous thiophene carboxylates are synthesized via:

  • Cyclocondensation: Reaction of acetylene derivatives with methyl thioglycolate in the presence of Cs₂CO₃ .

  • Functionalization: Bromination of methyl 4-methylthiophene-2-carboxylate followed by hydroxylation .

For example, methyl 4-methylthiophene-2-carboxylate undergoes radical bromination to yield bromomethyl intermediates, which can be hydrolyzed to hydroxymethyl derivatives under basic conditions . Applying this to position 3 would require regioselective bromination, a challenge given thiophene’s electronic symmetry.

Challenges in Regioselectivity

Thiophene’s C3 position is less reactive toward electrophilic substitution compared to C4/C5. Achieving C3 hydroxymethylation may necessitate directing groups or transition metal catalysis. For instance, palladium-mediated C-H activation could enable direct functionalization, though this remains hypothetical for this compound .

Physicochemical Properties

Thermal Behavior

While experimental data are lacking, analogous methyl thiophene carboxylates exhibit melting points between 80–120°C. The hydroxymethyl group may lower melting points due to disrupted crystallinity .

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